Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate

Description

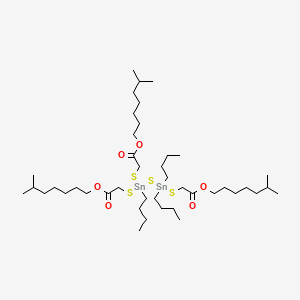

Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate (CAS: 33703-04-7) is a complex organotin compound characterized by a central distannathiane core (two tin atoms bridged by sulfur) and three tributyl groups. Its molecular formula is C₄₂H₈₄O₆S₄Sn₂, with a molecular weight of 1,032.4 g/mol . The triisooctyl ester groups enhance solubility in non-polar matrices, making it suitable for applications such as polymer stabilizers.

Properties

CAS No. |

33703-04-7 |

|---|---|

Molecular Formula |

C42H84O6S4Sn2 |

Molecular Weight |

1050.8 g/mol |

IUPAC Name |

6-methylheptyl 2-[dibutyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/3C10H20O2S.3C4H9.S.2Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;;;/h3*9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;;;/q;;;;;;;+1;+2/p-3 |

InChI Key |

MFGVJFJEUACCAW-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the tin atoms to lower oxidation states, altering the compound’s properties.

Substitution: The thiol groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of lower oxidation state tin compounds.

Substitution: Formation of new organotin derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds .

Biology: In biological research, it is studied for its potential as an antifungal and antibacterial agent due to its organotin structure .

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent .

Industry: In the industrial sector, it is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism by which Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate exerts its effects involves the interaction of its organotin moiety with biological molecules. The tin atoms can form coordination complexes with proteins and enzymes, disrupting their normal function . This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural differences between the target compound and analogs:

| Compound Name | CAS | Molecular Formula | Tin Atoms | Key Substituents |

|---|---|---|---|---|

| Target Compound | 33703-04-7 | C₄₂H₈₄O₆S₄Sn₂ | 2 | Tributyl, triisooctyl, sulfur bridges |

| Triisooctyl 2,2',2''-[(dodecylstannylidyne)tris(thio)]triacetate | 67649-65-4 | C₄₂H₈₂O₆S₃Sn | 1 | Dodecyl, triisooctyl, sulfur |

| Triisooctyl 2,2',2''-[(octylstannylidyne)tris(thio)]triacetate | 26401-86-5 | C₃₉H₇₈O₆S₃Sn | 1 | Octyl, triisooctyl, sulfur |

| Di(isooctyl) 2,2'-[(dioctylstannylene)bis(thio)]diacetate (mixture component) | 26401-97-8 | C₃₆H₇₂O₄S₂Sn | 1 | Dioctyl, diisooctyl, sulfur |

| Acetic acid, 2,2',2''-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester | 54849-38-6 | C₃₁H₆₀O₆S₃Sn | 1 | Methyl, triisooctyl, sulfur |

Key Observations :

Physical and Chemical Properties

| Property | Target Compound | 67649-65-4 | 26401-86-5 | 54849-38-6 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 1,032.4 | 898.0 | 880.0 | 728.6 |

| Solubility | Non-polar solvents | Non-polar solvents | Non-polar solvents | Moderate polarity |

| Thermal Stability | High | Moderate | Moderate | Low |

| Volatility | Low | Moderate | Moderate | High |

Notes:

Environmental and Regulatory Considerations

- Toxicity: Organotin compounds are toxic to aquatic life. The target compound’s tributyl groups may increase bioaccumulation risks compared to methyl (54849-38-6) or octyl (26401-86-5) analogs .

- Regulatory Status: Listed in Canada’s Chemical Management Plan (CMP) for ecological risk assessment due to persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.